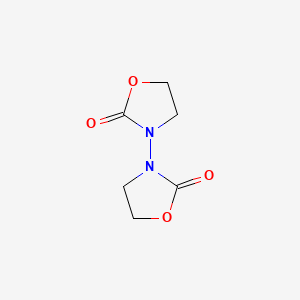

3,3'-bi-1,3-Oxazolidine-2,2'-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,3’-bi-1,3-Oxazolidine-2,2’-dione is a heterocyclic compound with the molecular formula C6H8N2O4 and a molecular weight of 172.1387 g/mol It is characterized by the presence of two oxazolidine rings, which are five-membered rings containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-bi-1,3-Oxazolidine-2,2’-dione typically involves the reaction of 1,2-amino alcohols with aldehydes or ketones. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization and decarboxylative coupling of 1,2-amino alcohols, formaldehyde, and aryl- or alkylpropiolic acids . This reaction is carried out under mild conditions and yields the target product in good to excellent yields.

Industrial Production Methods: Industrial production of 3,3’-bi-1,3-Oxazolidine-2,2’-dione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,3’-bi-1,3-Oxazolidine-2,2’-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3,3’-bi-1,3-Oxazolidine-2,2’-dione has a wide range of applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of polymers, coatings, and adhesives due to its ability to form stable cross-linked structures.

Mechanism of Action

The mechanism of action of 3,3’-bi-1,3-Oxazolidine-2,2’-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active site residues, leading to inhibition or activation of the target enzyme. Additionally, its unique structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Oxazolidinones: These are structurally related compounds that contain a five-membered ring with both nitrogen and oxygen atoms.

Spirooxazolidines: These compounds have a spirocyclic structure and are used in the synthesis of pharmaceuticals and agrochemicals.

Mono- and Polycyclic Oxazolidines: These derivatives are used as intermediates in organic synthesis and have various biological activities.

Uniqueness: 3,3’-bi-1,3-Oxazolidine-2,2’-dione is unique due to its bis-oxazolidine structure, which imparts distinct chemical and physical properties

Biological Activity

3,3'-bi-1,3-Oxazolidine-2,2'-dione is a compound belonging to the oxazolidinone class, which is known for its diverse biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

This compound can be synthesized through various chemical pathways involving the condensation of appropriate amines and carbonyl compounds. The structural integrity of oxazolidinones is crucial for their biological activity. The oxazolidinone ring system contributes to their ability to interact with bacterial ribosomes, thereby inhibiting protein synthesis.

Biological Activity Overview

The biological activity of this compound primarily includes:

- Antimicrobial Activity : This compound exhibits significant antibacterial properties against various Gram-positive bacteria. Its mechanism involves binding to the 50S ribosomal subunit, inhibiting protein synthesis by preventing the formation of the initiation complex.

- Cytotoxicity : Some derivatives of oxazolidinones have shown cytotoxic effects against cancer cell lines. Studies indicate that modifications to the oxazolidinone structure can enhance cytotoxicity against specific tumor types.

The primary mechanism by which this compound exerts its antibacterial effects is through inhibition of protein synthesis. It binds to the peptidyl transferase center of the 50S ribosomal subunit. This binding prevents the formation of the functional ribosome complex necessary for translating mRNA into proteins.

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 7.4 - 119 μg/mL | |

| Streptococcus pneumoniae | Varies based on derivative | |

| Enterococcus faecium | Effective at low concentrations |

Case Studies

Several studies have evaluated the biological activity of various derivatives of oxazolidinones:

- Antibacterial Efficacy : A study reported that specific derivatives of oxazolidinones demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The derivatives exhibited MIC values significantly lower than those of traditional antibiotics like chloramphenicol .

- Cytotoxic Studies : Research on modified oxazolidinones has revealed promising results in cytotoxicity assays against cancer cell lines such as MCF-7 (breast adenocarcinoma). Compounds were tested for their IC50 values, with some derivatives showing lower IC50 values than doxorubicin, a standard chemotherapy agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the oxazolidinone ring can significantly influence both antimicrobial and cytotoxic activities. For instance:

Properties

CAS No. |

89533-03-9 |

|---|---|

Molecular Formula |

C6H8N2O4 |

Molecular Weight |

172.14 g/mol |

IUPAC Name |

3-(2-oxo-1,3-oxazolidin-3-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C6H8N2O4/c9-5-7(1-3-11-5)8-2-4-12-6(8)10/h1-4H2 |

InChI Key |

HTTOAZGYFLWWHP-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)N1N2CCOC2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.